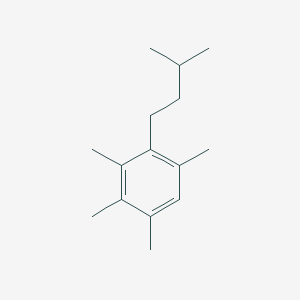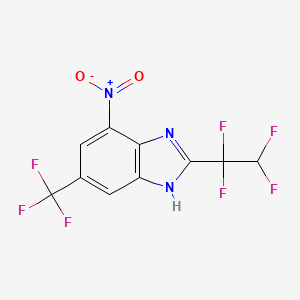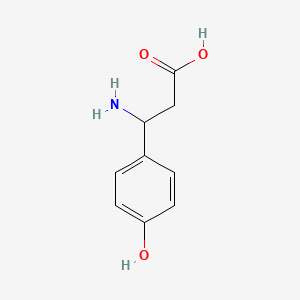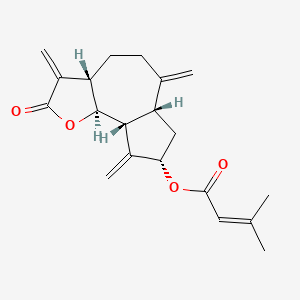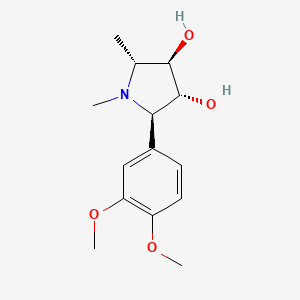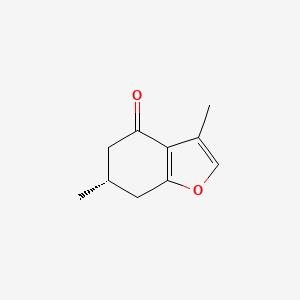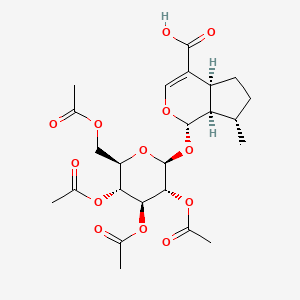
Aluminum monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum monoxide, also known as aluminum(II) oxide, is a compound composed of aluminum and oxygen with the chemical formula AlO. It is a diatomic molecule and is one of the less common oxides of aluminum. This compound has been detected in the gas phase after the explosion of aluminized grenades in the upper atmosphere and in stellar absorption spectra . It is a rare example of an aluminum compound in the +2 oxidation state, as aluminum typically exists in the +3 oxidation state.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum monoxide can be synthesized through high-temperature reactions involving aluminum and oxygen. One common method involves the reaction of aluminum vapor with oxygen gas at elevated temperatures. The reaction can be represented as: [ 2Al(g) + O_2(g) \rightarrow 2AlO(g) ]
Industrial Production Methods: There are no large-scale industrial methods for producing this compound due to its instability and reactivity. It is primarily studied in laboratory settings for research purposes.
Types of Reactions:
-
Oxidation: this compound can undergo further oxidation to form aluminum oxide (Al₂O₃). [ 4AlO(g) + O_2(g) \rightarrow 2Al_2O_3(s) ]
-
Reduction: this compound can be reduced back to elemental aluminum under certain conditions. [ AlO(g) + H_2(g) \rightarrow Al(s) + H_2O(g) ]
Common Reagents and Conditions:
Oxidation: Oxygen gas (O₂) is commonly used as the oxidizing agent.
Reduction: Hydrogen gas (H₂) can be used as the reducing agent.
Major Products Formed:
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Elemental aluminum (Al) and water (H₂O)
Scientific Research Applications
Aluminum monoxide has several scientific research applications, particularly in the fields of chemistry and materials science. Some of its applications include:
Mechanism of Action
The mechanism of action of aluminum monoxide involves its ability to participate in oxidation-reduction reactions. In oxidation reactions, this compound donates electrons to oxygen, forming aluminum oxide. In reduction reactions, this compound accepts electrons from reducing agents such as hydrogen, forming elemental aluminum and water. The molecular targets and pathways involved in these reactions are primarily related to the transfer of electrons between this compound and other reactants.
Comparison with Similar Compounds
Aluminum oxide (Al₂O₃): The most common form of aluminum oxide, occurring naturally as corundum, sapphire, and ruby.
Aluminum(I) oxide (Al₂O): Another less common oxide of aluminum.
Comparison:
Stability: Aluminum oxide (Al₂O₃) is much more stable than aluminum monoxide (AlO) and is widely used in industrial applications. This compound is less stable and primarily studied for research purposes.
Oxidation State: this compound has aluminum in the +2 oxidation state, whereas aluminum oxide has aluminum in the +3 oxidation state.
Applications: Aluminum oxide is used extensively in industries such as ceramics, abrasives, and refractories, while this compound is mainly of interest in scientific research.
This compound’s unique properties and reactivity make it an interesting compound for scientific study, despite its limited practical applications compared to more stable aluminum oxides.
Properties
CAS No. |
14457-64-8 |
|---|---|
Molecular Formula |
AlHO |
Molecular Weight |
43.989 g/mol |
IUPAC Name |
oxoalumane |
InChI |
InChI=1S/Al.O.H |
InChI Key |
AQEZCDJYCYMVIB-UHFFFAOYSA-N |
SMILES |
O=[Al] |
Canonical SMILES |
O=[AlH] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-N-methyl-N-[(2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B1219102.png)
![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)
